![molecular formula C15H12ClN5OS3 B2648864 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 835898-20-9](/img/structure/B2648864.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of sulfur, nitrogen, and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then functionalized with a benzylsulfanyl group.
The next step involves the synthesis of the pyrimidine ring, which can be accomplished by reacting 2-chloro-4,6-dimethoxypyrimidine with methylthiol in the presence of a base. The final step is the coupling of the thiadiazole and pyrimidine intermediates through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and pyrimidine rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce a variety of substituted pyrimidines.
Scientific Research Applications
Biological Activities
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits several significant biological activities:
- Antibacterial Activity : Studies have shown that compounds with similar structures exhibit potent antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazole have been reported to be effective against Staphylococcus aureus and other pathogens .
- Anticancer Potential : Thiadiazole derivatives are known to possess anticancer properties. Research indicates that modifications in their structure can lead to enhanced activity against various cancer cell lines .
Case Studies
- Antibacterial Efficacy :
- Anticancer Activity :
Data Table: Biological Activities Comparison
Mechanism of Action
The mechanism by which N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The sulfur and nitrogen atoms in the compound’s structure may allow it to form strong interactions with these targets, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]thiourea
- N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of both a thiadiazole and a pyrimidine ring in its structure. This combination of heterocycles is relatively rare and may confer unique chemical and biological properties. The presence of the benzylsulfanyl and methylsulfanyl groups further enhances its potential for diverse interactions and reactivity.
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities , particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H16ClN5O3S3, with a molecular weight of approximately 470.0 g/mol. Its structure includes a thiadiazole ring and a pyrimidine moiety, which are essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H16ClN5O3S3 |
Molecular Weight | 470.0 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the thiadiazole ring using thiosemicarbazide and appropriate carboxylic acids.
- Introduction of the benzylsulfanyl group through nucleophilic substitution.
- Chlorination of the pyrimidine ring.
- Final assembly into the carboxamide structure.
These steps can be optimized for yield and purity through various reaction conditions, such as temperature and solvent choice.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. Studies have shown that derivatives containing the benzylsulfanyl group exhibit significant antibacterial activity:
- Staphylococcus aureus : The compound demonstrates comparable or superior activity against this pathogen when compared to traditional antibiotics like norfloxacin and ciprofloxacin .
- Mechanism of Action : The antimicrobial effects are believed to stem from the inhibition of key bacterial enzymes and disruption of cell membrane integrity.
Anticancer Activity
Recent research indicates that this compound may also possess anticancer properties:
- Cell Lines Tested : In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) .
- Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values lower than those of established chemotherapeutics like sorafenib . Flow cytometry analysis revealed that it induces apoptosis in HeLa cells, suggesting a potential mechanism for its anticancer activity.
Case Studies
- Antibacterial Evaluation : A study synthesized various thiadiazole derivatives and tested their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with the benzylsulfanyl group showed enhanced activity against resistant strains .
- Anticancer Assessment : In another study, derivatives based on this compound were tested for their ability to inhibit cancer cell growth. The results demonstrated that specific substitutions on the thiadiazole ring could significantly enhance anticancer activity .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS3/c1-23-13-17-7-10(16)11(18-13)12(22)19-14-20-21-15(25-14)24-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCAMPGRPJEZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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